molecular formula C9H4BrClFN B13681486 6-Bromo-2-chloro-5-fluoroquinoline

6-Bromo-2-chloro-5-fluoroquinoline

货号: B13681486
分子量: 260.49 g/mol
InChI 键: IENLDOXSKRDWJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2-chloro-5-fluoroquinoline (CAS 2757319-47-2) is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical chemistry. This compound features a molecular formula of C 9 H 4 BrClFN and a molecular weight of 260.49 . Quinoline derivatives, especially those halogenated at the 6-position, are of significant interest in medicinal chemistry. The core quinoline structure is a privileged scaffold in the development of antibacterial agents, particularly fluoroquinolone antibiotics . These antibiotics function as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. By binding to these enzyme-DNA complexes, they stabilize double-strand breaks, disrupt DNA replication, and exert bactericidal effects . The specific bromo-, chloro-, and fluoro-substituents on this quinoline core make it a versatile and valuable building block for constructing novel molecules targeting these and other biological pathways. Researchers can utilize this compound as a key synthetic intermediate to explore new antibacterial compounds, develop kinase inhibitors, or create other pharmacologically active molecules. Its structural motifs are commonly employed to enhance potency and modulate drug-like properties. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is for informational purposes and is not a guarantee of product performance.

属性

分子式

C9H4BrClFN

分子量

260.49 g/mol

IUPAC 名称

6-bromo-2-chloro-5-fluoroquinoline

InChI

InChI=1S/C9H4BrClFN/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H

InChI 键

IENLDOXSKRDWJR-UHFFFAOYSA-N

规范 SMILES

C1=CC(=NC2=C1C(=C(C=C2)Br)F)Cl

产品来源

United States

准备方法

Synthesis via Halogenated Aniline Precursors and Sulfonamide Intermediates

A patented method describes a three-step synthesis beginning with p-aminobenzene sulfonamide derivatives, involving selective monohalogenation and cyclization to yield halogenated anilines, which can be further converted to quinoline derivatives:

Step Description Reagents & Conditions Yield Notes
1 Selective chlorination of p-aminobenzene sulfonamide N-Chlorosuccinimide (NCS), anhydrous organic solvent, 40°C, 10-25 h ~95% Reaction under anhydrous, oxygen-free conditions to obtain 3-chloro-p-aminobenzene-sulfonamide
2 Bromination of chlorinated sulfonamide N-Bromosuccinimide (NBS), acetone or methylene chloride, 20-30°C, 6-8 h ~99% Careful control of stoichiometry and solvent choice critical for selective bromination
3 Cyclization to chloro-6-bromoaniline 70% sulfuric acid, 150-190°C, 2-6 h 76-85% Followed by steam distillation and recrystallization to purify

This approach yields chloro-6-bromoaniline intermediates, which can be further functionalized to quinoline derivatives such as 6-bromo-2-chloroquinoline through established quinoline ring formation reactions.

Selective Buchwald-Hartwig Amination for Functionalization

Research literature reports the use of palladium-catalyzed Buchwald-Hartwig amination to selectively functionalize 6-bromo-2-chloroquinoline derivatives, which can be adapted for introducing the amino group at position 2 or other substituents:

Key Reaction Parameters Details
Catalyst Pd2(dba)3 (1 mol %)
Ligand Phosphine ligand (e.g., 8) (1.2 mol %)
Base Lithium bis(trimethylsilyl)amide (LHMDS) as ammonia equivalent
Solvent Dioxane
Temperature 100°C under pressure
Outcome Selective amination of aryl bromide in presence of activated heteroaryl chloride

This method allows for controlled introduction of amino groups at the 2-position while preserving the 6-bromo substituent, facilitating further derivatization including fluorination at position 5 by subsequent reactions.

Fluorination Strategies

Direct fluorination at the 5-position of quinoline rings is challenging due to competing reactivity. Common approaches include:

  • Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
  • Nucleophilic aromatic substitution (SNAr) on activated halogenated quinolines, where a fluorine nucleophile displaces a leaving group at position 5.

Although specific protocols for 6-bromo-2-chloro-5-fluoroquinoline are scarce, these general fluorination methods are applicable after establishing the 6-bromo-2-chloroquinoline core.

Comparative Data Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Comments
Chlorination p-Aminobenzene sulfonamide NCS, anhydrous solvent, 40°C, 10-25 h 3-chloro-p-aminobenzene sulfonamide 95 High selectivity, mild conditions
Bromination 3-chloro-p-aminobenzene sulfonamide NBS, acetone or methylene chloride, 20-30°C, 6-8 h 3-chloro-6-bromo-p-aminobenzene sulfonamide 99 Near quantitative yield
Cyclization 3-chloro-6-bromo-p-aminobenzene sulfonamide 70% H2SO4, 150-190°C, 2-6 h chloro-6-bromoaniline 76-85 Recrystallization improves purity
Amination 6-bromo-2-chloroquinoline Pd2(dba)3, LHMDS, dioxane, 100°C 6-heterocyclic substituted 2-aminoquinolines Variable Selective amination at 2-position
Fluorination 6-bromo-2-chloroquinoline derivative Electrophilic or nucleophilic fluorination This compound Not specified Requires optimization

Research Findings and Optimization Notes

  • The use of NCS and NBS in sequence allows for selective mono-halogenation at desired positions on sulfonamide intermediates, which is crucial for regioselective synthesis of halogenated anilines.
  • Control of temperature and reaction time, as well as solvent choice, significantly affects yield and purity.
  • Buchwald-Hartwig amination has been optimized to selectively functionalize the bromide position without affecting the chloro substituent, enabling further derivatization steps.
  • Fluorination remains the most challenging step due to the need for selective substitution at position 5; literature suggests using mild electrophilic fluorinating agents or SNAr reactions on activated intermediates.
  • Overall yields for multi-step syntheses to 6-bromo-2-chloroquinoline derivatives range from moderate (48%) to high (up to 85% per step), depending on conditions and purification methods.

化学反应分析

Types of Reactions: 6-Bromo-2-chloro-5-fluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Halogenating Agents: For introducing halogen atoms.

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce various substituted quinoline derivatives with potential biological activities .

科学研究应用

6-Bromo-2-chloro-5-fluoroquinoline has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 6-Bromo-2-chloro-5-fluoroquinoline and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Purity/Availability
This compound C₉H₄BrClFN Br (C6), Cl (C2), F (C5) ~279.5 (estimated) Not provided Not specified
5-Bromo-6-fluoroquinoline C₉H₅BrFN Br (C5), F (C6) 242.5 107224-21-5 95% purity
5-Bromo-6-fluoro-8-methylquinoline C₁₀H₇BrFN Br (C5), F (C6), CH₃ (C8) 255.07 1420793-20-9 Available via suppliers
5-Bromo-6-fluoro-2-methylquinoline C₁₀H₇BrFN Br (C5), F (C6), CH₃ (C2) 255.07 80290-18-2 Patent-derived synthesis
6-Bromo-5-chloroquinoxaline C₈H₄BrClN₂ Br (C6), Cl (C5), N-heterocycle 243.49 1210047-63-4 Sold commercially
Key Observations:

Substituent Position Impact: The target compound’s unique 2-chloro substituent distinguishes it from 5-Bromo-6-fluoroquinoline (), where halogens occupy adjacent positions (C5 and C6). This positional difference may influence electronic effects and steric interactions in biological targets .

Heterocycle Variations: 6-Bromo-5-chloroquinoxaline () replaces the quinoline scaffold with a quinoxaline core, introducing an additional nitrogen atom. Quinoxalines are known for distinct reactivity, such as stronger π-π stacking interactions, which may alter binding modes in drug design .

生物活性

6-Bromo-2-chloro-5-fluoroquinoline is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique halogenation pattern may influence its reactivity and biological efficacy, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C9H5BrClFC_9H_5BrClF, with a molecular weight of approximately 250.50 g/mol. Its structure includes a quinoline backbone substituted with bromine, chlorine, and fluorine atoms, which are known to enhance the pharmacological properties of quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism of action is hypothesized to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in prokaryotes .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus16 µg/mLBactericidal
Enterococcus faecalis32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Anticancer Activity

In addition to its antimicrobial effects, derivatives of this compound have been explored for their anticancer potential . Studies suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of halogen substituents is believed to enhance their interaction with cancer-related targets .

The biological activity of this compound can be attributed to its ability to stabilize the ternary complex formed by DNA gyrase and the DNA substrate, leading to DNA fragmentation and bacterial cell death . Furthermore, the compound's interaction with topoisomerases may also play a role in its anticancer effects by disrupting the normal function of these enzymes in cancer cells.

Case Studies

  • Antimicrobial Study : A study published in MDPI examined the antibacterial effects of various quinolone derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria under both dark and light conditions, suggesting potential applications in photodynamic therapy .
  • Anticancer Research : Another study highlighted the cytotoxic effects of halogenated quinolines on human cancer cell lines. The findings indicated that compounds similar to this compound could reduce cell viability significantly, thus supporting further investigation into their use as anticancer agents.

常见问题

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., coupling constants for fluorine at C5: ³JHF ~8–10 Hz).
  • MS : High-resolution ESI-MS validates molecular weight (M.W. 260.48 g/mol) and isotopic patterns for Br/Cl.
  • XRD : Single-crystal X-ray diffraction resolves regiochemical uncertainties in polyhalogenated quinolines .

Advanced Consideration
Contradictions in melting point data (e.g., 145–155°C across studies) may stem from polymorphism. Differential Scanning Calorimetry (DSC) and PXRD can identify crystalline phases. Purity discrepancies (>95% vs. ~90% in HPLC) require orthogonal methods like ICP-MS to detect trace metal catalysts from synthesis .

How can researchers mitigate batch-to-batch variability in this compound synthesis?

Q. Methodological Approach

  • Quality Control : Implement in-process monitoring (e.g., inline FTIR for reaction progression).
  • Solvent Purity : Use anhydrous DMF (<50 ppm H₂O) to prevent hydrolysis of intermediates.
  • Catalyst Screening : Compare Pd/C vs. Pd(OAc)₂ for reproducibility in coupling reactions .

Q. Advanced Research Focus

  • Meta-Analysis : Compare bioassay conditions (e.g., MIC testing in Mueller-Hinton vs. CAMHB media).
  • SAR Studies : Systematically vary substituents to isolate contributions of Br, Cl, and F to activity.
  • Mechanistic Studies : Use fluorescence quenching assays to probe intercalation with DNA/RNA .

Example Contradiction : A 2024 study reported IC₅₀ = 2 µM against HeLa cells, while a 2023 paper found no cytotoxicity up to 10 µM. Resolution requires verifying cell line authenticity (STR profiling) and assay protocols (MTT vs. resazurin) .

How does the stability of this compound under various storage conditions impact experimental reproducibility?

Q. Basic Guidelines

  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -20°C; avoid freeze-thaw cycles (>3×) .

Advanced Analysis
Degradation products (e.g., dehalogenated quinoline) can skew bioassay results. LC-MS/MS stability studies (0–30 days) under accelerated conditions (40°C/75% RH) quantify decomposition rates. Kinetic modeling (Arrhenius equation) predicts shelf life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。